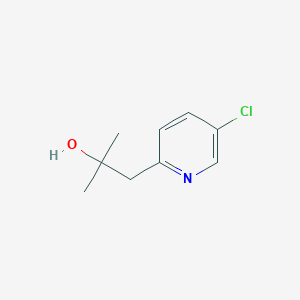
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a tertiary carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like tetrahydrofuran (THF), and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropane.
Substitution: Formation of 1-(5-methoxypyridin-2-yl)-2-methylpropan-2-ol or 1-(5-thiopyridin-2-yl)-2-methylpropan-2-ol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoropyridin-2-yl)-2-methylpropan-2-ol: Contains a fluorine atom instead of chlorine.
1-(5-Iodopyridin-2-yl)-2-methylpropan-2-ol: Features an iodine atom in place of chlorine.
Uniqueness: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding properties, and overall stability, making it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)5-8-4-3-7(10)6-11-8/h3-4,6,12H,5H2,1-2H3 |
Clave InChI |
YXDGLKCRLVGYMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















